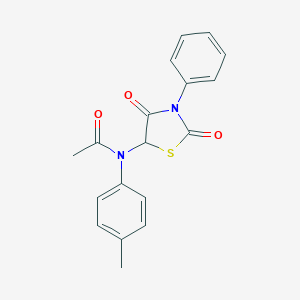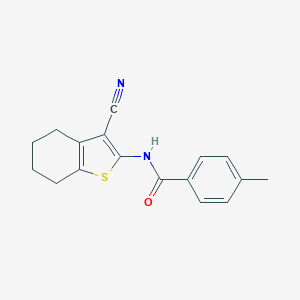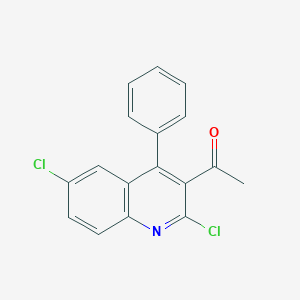
1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone
Overview
Description
1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.18 . It is available for purchase from various chemical suppliers.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.18 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Antioxidant and Anti-diabetic Potential
1-(2,6-Dichloro-4-phenylquinolin-3-yl)ethanone (DCPQE), along with other chloroquinoline derivatives, has been investigated for its potential as an antioxidant and anti-diabetic agent. The study highlighted the compound's efficacy in reducing high glucose levels, suggesting its potential in diabetes management. Molecular docking studies further supported its role as an effective anti-diabetic agent by inhibiting the Glycogen Phosphorylase protein (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Structural and Vibrational Spectroscopy
DCPQE was also the subject of detailed structural and vibrational spectroscopic studies, providing insights into its molecular characteristics. These studies, supported by Density Functional Theory (DFT) computations, offer essential data for understanding the compound's properties and potential applications in various scientific fields (Murugavel, Stephen, Subashini, Reddy, & Ananthakrishnan, 2016).
Antibacterial and Antifungal Activities
A range of arylsulfonamide-based quinolines, including derivatives of DCPQE, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against various Gram-positive and Gram-negative bacteria, and certain fungal strains, highlighting their potential in antimicrobial research (Kumar & Vijayakumar, 2017).
properties
IUPAC Name |
1-(2,6-dichloro-4-phenylquinolin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10(21)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)20-17(15)19/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBEXVQWODHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



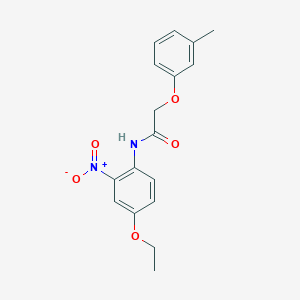
![1',3',3'-trimethyl-5'-nitro-spiro(3H-benzo[f]chromene-3,2'-indoline)](/img/structure/B420465.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B420466.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B420469.png)
![5-(4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B420471.png)
![3-[4-(octyloxy)benzylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B420474.png)
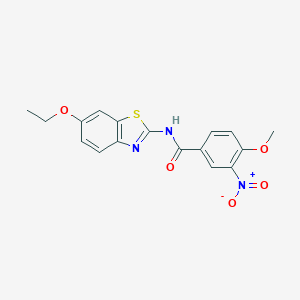
![(3Z)-1-(4-methylphenyl)sulfonyl-3-[(4-nitrophenyl)methylidene]-2H-quinolin-4-one](/img/structure/B420476.png)
![N'-[4-(dodecyloxy)benzylidene]-3-(4-methylphenyl)-1-adamantanecarbohydrazide](/img/structure/B420477.png)
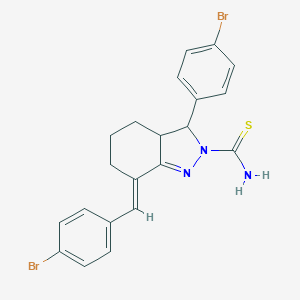
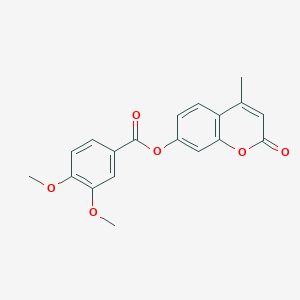
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B420483.png)
